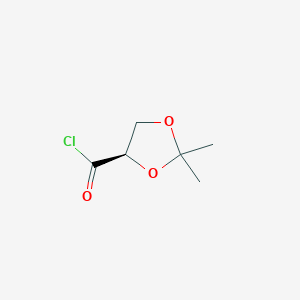
4-(1H-indol-2-yl)phenol
Descripción general
Descripción
“4-(1H-indol-2-yl)phenol” is a compound with the molecular formula C14H11NO . It is also known by other names such as “2-(4-Hydroxyphenyl)indole”, “2-(p-hydroxyphenyl)indole”, and "2-(4-hydroxyphenyl) indole" .
Synthesis Analysis
The synthesis of compounds similar to “4-(1H-indol-2-yl)phenol” has been reported in the literature . The structures of the synthesized compounds were characterized on the basis of elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .
Molecular Structure Analysis
The molecular weight of “4-(1H-indol-2-yl)phenol” is 209.24 g/mol . The InChI code for this compound is 1S/C14H11NO/c16-12-7-5-10 (6-8-12)14-9-11-3-1-2-4-13 (11)15-14/h1-9,15-16H . The compound has a topological polar surface area of 36 Ų .
Chemical Reactions Analysis
Indoles, which include “4-(1H-indol-2-yl)phenol”, are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Physical And Chemical Properties Analysis
“4-(1H-indol-2-yl)phenol” has a molecular weight of 209.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass is 209.084063974 g/mol .
Aplicaciones Científicas De Investigación
Electrochemical Applications
The electrochemical oxidation of 4-(1H-indol-2-yl)phenol derivatives has been studied, revealing the potential for synthesizing bisindolyl-p-quinones through regioselective addition of indoles to electrochemically generated quinone imines. This process shows promise in creating highly conjugated derivatives with potential applications in various fields, including materials science and electrochemistry (Amani, Khazalpour, & Nematollahi, 2012).
Synthesis and Biological Evaluation
Research includes the synthesis of novel compounds involving 4-(1H-indol-2-yl)phenol derivatives for potential biological applications. One study focused on synthesizing and evaluating the analgesic and anti-inflammatory properties of certain 1-(1H-indol-1-yl)ethanone derivatives. These compounds showed significant bioactivity, indicating potential for medical applications, particularly as anti-inflammatory agents (Kumar et al., 2022).
Copper Corrosion Inhibition
4-(1H-indol-2-yl)phenol derivatives have been investigated for their role in inhibiting copper corrosion. The synthesized compounds demonstrated excellent corrosion protection performance, highlighting their potential utility in materials science and engineering applications (Feng et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Several studies have synthesized new derivatives of 4-(1H-indol-2-yl)phenol and evaluated their antimicrobial and anti-inflammatory activities. These derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation, suggesting potential applications in pharmaceuticals and healthcare (Rehman, Saini, & Kumar, 2022).
Environmental Applications
Indole and its derivatives, including 4-(1H-indol-2-yl)phenol, have been studied for environmental applications. One study investigated the biotransformation of indole and methylindoles by phenol hydroxylase, indicating potential use in bioremediation and environmental management (Zhou Ji-ti, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1H-indol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWAJIFVKAXHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461235 | |
| Record name | 2-(4-Hydroxyphenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-2-yl)phenol | |
CAS RN |
40643-14-9 | |
| Record name | 2-(4-Hydroxyphenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)

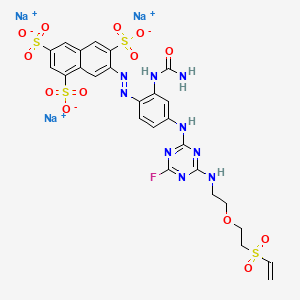

![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
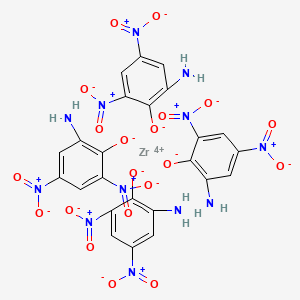

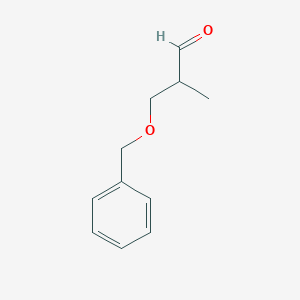
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
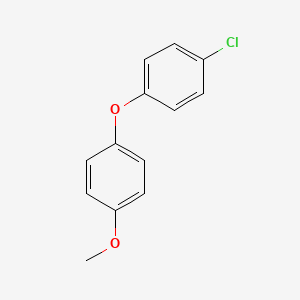
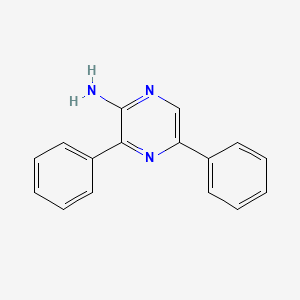
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)
